4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide
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Overview
Description
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a naphthalene ring substituted with a sulfonamide group, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)amine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its interaction with biological macromolecules.
Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide moiety, which is known for its antimicrobial activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. The compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline: Another compound with a similar structure but different functional groups.
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Contains a methylthio group instead of a propoxy group.
Uniqueness
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide is unique due to its specific combination of a naphthalene ring, a sulfonamide group, and a propoxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3S/c1-7-14-25-18-12-13-19(17-11-9-8-10-16(17)18)26(23,24)22-21(5,6)15-20(2,3)4/h8-13,22H,7,14-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTKLDINLSREKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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